4-Nitrodiazoaminobenzene chemical structure and properties
4-Nitrodiazoaminobenzene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of 4-Nitrodiazoaminobenzene. The information is curated for researchers in chemistry and drug development, with a focus on data presentation and experimental context.
Chemical Structure and Identification
4-Nitrodiazoaminobenzene, also known as 1-(4-Nitrophenyl)-3-phenyltriazene, is an aromatic compound belonging to the triazene class. Its chemical structure consists of a phenyl group and a 4-nitrophenyl group linked by a triazene bridge (-N=N-NH-).
Systematic IUPAC Name: N-[(4-nitrophenyl)diazenyl]aniline[1]
Synonyms:
Chemical Formula: C₁₂H₁₀N₄O₂
Molecular Weight: 242.24 g/mol [1]
CAS Registry Number: 13113-75-2[1]
Chemical Structure:
Physicochemical Properties
The physicochemical properties of 4-Nitrodiazoaminobenzene are summarized in the table below. These properties are essential for its handling, purification, and application in various experimental setups.
| Property | Value | Reference |
| Physical State | Solid | |
| Melting Point | 137 °C | [1] |
| Boiling Point | 397.3 °C at 760 mmHg | [1] |
| Density | 1.28 g/cm³ | [1] |
| Solubility | Limited solubility in water. Soluble in organic solvents such as ethanol, acetone, and chloroform. | [2] |
| pKa (Predicted) | 0.43 ± 0.50 | [1] |
| LogP (Predicted) | 4.30 | [1] |
| Vapor Pressure | 1.6E-06 mmHg at 25°C | [1] |
Synthesis and Purification
Synthesis Protocol
The synthesis of 4-Nitrodiazoaminobenzene is typically achieved through a diazotization-coupling reaction. A general protocol, adapted from the synthesis of analogous azo compounds, is provided below.
Reaction Scheme:
4-Nitroaniline + NaNO₂ + HCl → 4-Nitrobenzenediazonium chloride 4-Nitrobenzenediazonium chloride + Aniline → 4-Nitrodiazoaminobenzene
Experimental Protocol:
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Diazotization of 4-Nitroaniline:
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Dissolve 4-nitroaniline in a mixture of hydrochloric acid and water.
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Cool the solution to 0-5 °C in an ice bath with constant stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.
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Continue stirring for 15-30 minutes after the addition is complete to ensure full formation of the 4-nitrobenzenediazonium chloride solution.
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Coupling Reaction:
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In a separate beaker, dissolve aniline in an appropriate solvent (e.g., ethanol or a buffered aqueous solution).
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Cool the aniline solution to 0-5 °C.
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Slowly add the cold diazonium salt solution to the aniline solution with vigorous stirring.
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Maintain the temperature at 0-5 °C throughout the addition.
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A yellow to orange precipitate of 4-Nitrodiazoaminobenzene will form.
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Continue stirring for an additional 1-2 hours to ensure the completion of the reaction.
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Isolation:
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Collect the precipitate by vacuum filtration.
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Wash the solid with cold water to remove any unreacted salts and acids.
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Dry the product in a desiccator or under vacuum at a low temperature.
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Purification
Recrystallization is a common method for the purification of 4-Nitrodiazoaminobenzene.
Experimental Protocol:
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Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of similar compounds include ethanol, acetone, or mixtures like ethanol/water.
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Dissolution: Dissolve the crude 4-Nitrodiazoaminobenzene in the minimum amount of hot solvent to form a saturated solution.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the purified compound will form. Further cooling in an ice bath can increase the yield.
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Isolation: Collect the purified crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Spectral Data
Spectroscopic analysis is crucial for the structural confirmation of 4-Nitrodiazoaminobenzene. The expected spectral characteristics are outlined below.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and 4-nitrophenyl rings. The chemical shifts will be influenced by the electron-withdrawing nitro group and the triazene linkage. The NH proton of the triazene bridge is also expected to appear as a distinct signal. |
| ¹³C NMR | Resonances for the twelve carbon atoms of the aromatic rings. The carbons attached to the nitro group and the nitrogen atoms will show characteristic downfield shifts. |
| FTIR | Characteristic absorption bands for N-H stretching of the triazene group, N=N stretching, C=C stretching of the aromatic rings, and strong symmetric and asymmetric stretching vibrations of the nitro group (NO₂). |
| UV-Vis | Absorption maxima in the UV-visible region are expected due to the extended π-conjugation of the molecule, characteristic of azo compounds. The position of the λmax will be solvent-dependent. |
Biological Activity and Potential Applications
While specific studies on the biological activity of 4-Nitrodiazoaminobenzene are limited in the publicly available literature, its structural class, the triazenes, has been a subject of interest in drug development, particularly in oncology.
General Mechanism of Action of Triazene Compounds
Many triazene compounds are known to act as alkylating agents. Their cytotoxic effects are often attributed to their ability to methylate DNA, primarily at the O⁶ position of guanine.[1][3][4][5] This methylation can lead to DNA damage, cell cycle arrest, and ultimately apoptosis in rapidly dividing cells.[3]
It is important to note that the specific biological activity and mechanism of action of 4-Nitrodiazoaminobenzene have not been experimentally determined and reported. The above represents a potential mechanism based on its structural class.
Potential Research Applications
Given the known activities of related compounds, 4-Nitrodiazoaminobenzene could be a candidate for investigation in the following areas:
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Antiproliferative and Cytotoxic Studies: Screening against various cancer cell lines to determine its potential as an anticancer agent.
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Antimicrobial Assays: Evaluation of its activity against a panel of bacteria and fungi, as both nitroaromatics and azo compounds have shown antimicrobial properties.
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Structure-Activity Relationship (SAR) Studies: Serving as a lead compound for the synthesis of derivatives with potentially enhanced biological activity and improved pharmacological profiles.
Safety and Handling
4-Nitrodiazoaminobenzene should be handled with care, following standard laboratory safety procedures for handling potentially hazardous chemicals.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disclaimer: This document is intended for informational purposes for a qualified scientific audience. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The biological activities discussed are based on the general properties of the chemical class and are not a definitive statement of the properties of 4-Nitrodiazoaminobenzene.
